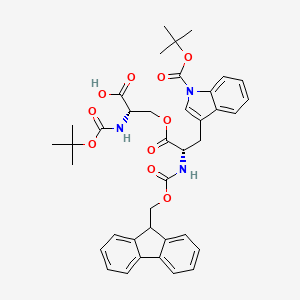

Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)

CAS No.: 944283-24-3

Cat. No.: VC17618641

Molecular Formula: C39H43N3O10

Molecular Weight: 713.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944283-24-3 |

|---|---|

| Molecular Formula | C39H43N3O10 |

| Molecular Weight | 713.8 g/mol |

| IUPAC Name | (2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C39H43N3O10/c1-38(2,3)51-36(47)41-31(33(43)44)22-49-34(45)30(19-23-20-42(37(48)52-39(4,5)6)32-18-12-11-13-24(23)32)40-35(46)50-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,29-31H,19,21-22H2,1-6H3,(H,40,46)(H,41,47)(H,43,44)/t30-,31-/m0/s1 |

| Standard InChI Key | DFVACCVHZMRMBO-CONSDPRKSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Introduction

Structural Characteristics and Orthogonal Protection Strategy

Component Analysis

The dipeptide consists of two modified amino acids:

-

Boc-Ser-OH: Features a tert-butoxycarbonyl (Boc) group on the α-amino nitrogen and a free hydroxyl group on the serine side chain. The Boc group provides acid-labile protection, stable under basic conditions commonly used in Fmoc-based SPPS .

-

Fmoc-Trp(Boc)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino nitrogen and a Boc-protected indole nitrogen. The Fmoc group offers base-labile protection, while the Boc group on tryptophan prevents side reactions during coupling steps .

Orthogonal Deprotection Sequence

The protection scheme enables sequential removal:

-

Fmoc cleavage: Using 20-30% piperidine in DMF removes the Fmoc group from tryptophan while leaving the Boc groups intact .

-

Boc cleavage: Treatment with 30-50% trifluoroacetic acid (TFA) in dichloromethane removes both Boc protections when required .

Synthetic Methodology and Characterization Data

Synthesis Protocols

The dipeptide is typically synthesized through solution-phase coupling using activation reagents:

Coupling Reaction Conditions

| Parameter | Specification | Source |

|---|---|---|

| Activation Reagent | HBTU/HOBt (1:1 molar ratio) | |

| Base | DIEA (5 eq) | |

| Solvent System | DMF:DCM (3:1 v/v) | |

| Coupling Time | 2-4 hours at 25°C | |

| Yield | 72-85% (typical for protected dipeptides) |

Physicochemical Properties

Table 1: Key Physical Parameters

The Boc-Ser-OH component demonstrates higher aqueous solubility compared to the tryptophan derivative due to its polar hydroxyl group . The Fmoc-Trp(Boc)-OH exhibits increased hydrophobicity from both the Fmoc group and Boc-protected indole ring .

Applications in Peptide Engineering

Structural Biology Applications

This dipeptide building block has proven essential for:

-

Membrane protein studies: The protected tryptophan residue prevents π-π stacking interactions during synthesis of hydrophobic transmembrane domains .

-

Glycopeptide synthesis: The free serine hydroxyl allows selective glycosylation after Boc removal .

Pharmaceutical Development

Recent applications include:

-

Antimicrobial peptides: Incorporation in amphipathic structures targeting Gram-negative bacteria .

-

Neuropeptide analogs: Enhanced blood-brain barrier penetration through strategic tryptophan positioning .

| Condition | Boc-Ser-OH | Fmoc-Trp(Boc)-OH | Source |

|---|---|---|---|

| Temperature | 2-8°C | -20°C | |

| Atmosphere | Argon | Nitrogen | |

| Stability Period | 24 months | 18 months |

Analytical Characterization Techniques

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6):

-

Boc-Ser-OH: δ 1.38 (s, 9H, Boc), 3.65 (dd, J=5.2 Hz, 2H, CH2OH) .

-

Fmoc-Trp(Boc)-OH: δ 7.72 (d, J=7.6 Hz, 2H, Fmoc), 6.98 (s, 1H, indole H-2) .

HRMS Data:

Recent Advances in Application

Emerging uses in biotechnology:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume